(S)-1-(3-Methoxypyridin-2-YL)ethanamine hcl
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Overview
Description
(S)-1-(3-Methoxypyridin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methoxy group at the 3-position of the pyridine ring and an ethanamine group at the 1-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methoxypyridin-2-YL)ethanamine hydrochloride typically involves the reaction of 3-methoxypyridine with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of (S)-1-(3-Methoxypyridin-2-YL)ethanamine hydrochloride involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Methoxypyridin-2-YL)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
(S)-1-(3-Methoxypyridin-2-YL)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(3-Methoxypyridin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-1-(3-Methoxypyridin-2-YL)ethanamine hydrochloride include:
- 2-Methoxypyridine
- 3-Methoxypyridine
- 2-Methoxy-3-pyridineboronic acid
Uniqueness
What sets (S)-1-(3-Methoxypyridin-2-YL)ethanamine hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
Molecular Formula |
C8H13ClN2O |
---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
(1S)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)8-7(11-2)4-3-5-10-8;/h3-6H,9H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
CJMXESJTAJGWMX-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)OC)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC=N1)OC)N.Cl |
Origin of Product |
United States |
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